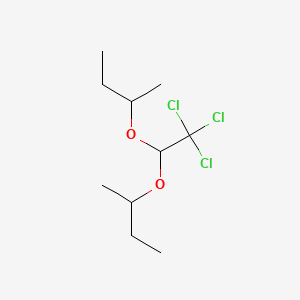

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane

Description

Properties

CAS No. |

54890-04-9 |

|---|---|

Molecular Formula |

C10H19Cl3O2 |

Molecular Weight |

277.6 g/mol |

IUPAC Name |

2-(1-butan-2-yloxy-2,2,2-trichloroethoxy)butane |

InChI |

InChI=1S/C10H19Cl3O2/c1-5-7(3)14-9(10(11,12)13)15-8(4)6-2/h7-9H,5-6H2,1-4H3 |

InChI Key |

DKYJZZXSBAPULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(C(Cl)(Cl)Cl)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane generally involves the nucleophilic substitution reaction between sec-butyl alcohol and a trichlorinated ethoxy precursor , typically trichloroacetaldehyde (chloral) or its derivatives, under basic conditions. The reaction proceeds through the formation of an intermediate chlorinated hemiacetal or ether, followed by further substitution to yield the final ether compound.

Typical Reaction Conditions

- Reagents : Sec-butyl alcohol, trichloroacetaldehyde or equivalent trichlorinated ethoxy source.

- Catalysts/Base : Potassium carbonate (K₂CO₃) or other mild bases to promote nucleophilic substitution.

- Solvents : Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or other aprotic solvents.

- Temperature : Ambient to reflux conditions depending on solvent and reagent reactivity.

- Reaction Time : Several hours to overnight to ensure complete conversion.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of trichloroethoxy intermediate | Reaction of trichloroacetaldehyde with base | Generates reactive intermediate |

| 2 | Nucleophilic substitution by sec-butyl alcohol | Addition of sec-butyl alcohol in presence of K₂CO₃ | Ether bond formation |

| 3 | Work-up and purification | Extraction with organic solvents, washing, drying, and recrystallization | Yields pure 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane |

Representative Synthesis Example

In a typical procedure, sec-butyl alcohol is added dropwise to a stirred solution of trichloroacetaldehyde and potassium carbonate in dichloromethane at room temperature. The reaction mixture is stirred for 12–24 hours. After completion, the mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the target compound with yields ranging from 60% to 85% depending on reaction optimization.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the presence of sec-butoxy and trichloroethoxy groups.

- Infrared Spectroscopy (IR) : Characteristic ether C–O stretching bands around 1100 cm$$^{-1}$$.

- Mass Spectrometry (MS) : Molecular ion peak consistent with $$ \text{C}{10}\text{H}{19}\text{Cl}3\text{O}2 $$.

Reaction Yield and Purity Data

| Parameter | Value |

|---|---|

| Typical yield | 60–85% |

| Purity (by GC or HPLC) | >95% |

| Melting point | Not widely reported; depends on purity |

Comparative Analysis of Preparation Methods

| Method | Reagents | Catalyst/Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution of trichloroacetaldehyde with sec-butyl alcohol | Sec-butyl alcohol, trichloroacetaldehyde | K₂CO₃ | Dichloromethane | 60–85 | Most common, mild conditions |

| Alternative base catalysts | Sec-butyl alcohol, trichloroacetaldehyde | NaHCO₃, triethylamine | THF or CH₂Cl₂ | 55–75 | Variation in base affects yield |

| Stepwise synthesis via chloral hydrate intermediate | Sec-butyl alcohol, chloral hydrate | K₂CO₃ | THF | 50–70 | Requires additional dehydration step |

Chemical Reactions Analysis

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Structural Differences: Unlike 2-(1-sec-butoxy-2,2,2-trichloroethoxy)butane, this compound features a phenoxy-ethoxyethanol backbone with a 1,1,3,3-tetramethylbutyl substituent.

- Toxicity : Classified as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 . The trichloroethoxy group in the target compound may exacerbate toxicity due to chlorine’s electron-withdrawing effects, though direct comparisons are speculative.

1-(1-Butoxyethoxy)butane

- Its molecular formula (C₁₀H₂₂O₂) and weight (174.28 g/mol) are lower than the target compound’s.

- Safety Profile: Limited toxicity and ecological data are available; the substance is labeled for R&D use only . The absence of chlorine likely reduces its environmental persistence compared to chlorinated analogs.

3-Ethoxy-2,2-dimethylbutane (CAS 25246-76-8)

- Structural Differences : A branched ether with ethoxy and dimethyl groups (molecular formula C₈H₁₈O , weight 130.23 g/mol ). Its LogP (2.46 ) indicates moderate hydrophobicity, significantly lower than the estimated value for the chlorinated target compound.

Data Table: Comparative Analysis

Biological Activity

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butane backbone with a sec-butoxy group and a trichloroethoxy moiety. Its chemical structure can be represented as follows:

where , , , and vary depending on the specific arrangement of atoms in the compound.

Biological Activity Overview

Research indicates that 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane may exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.

- Toxicological Effects: The trichloroethoxy group suggests potential toxicity, which necessitates careful assessment in biological systems.

- Endocrine Disruption: Similar compounds have been linked to endocrine disruption, impacting hormonal balance in organisms.

The biological activity of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is hypothesized to involve several mechanisms:

- Interaction with Cell Membranes: The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane fluidity and function.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways could lead to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation: The presence of chlorine atoms may contribute to oxidative stress within cells.

Case Studies

- Antimicrobial Activity Study:

- A study evaluated the antimicrobial effects of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane against various bacterial strains.

- Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 100 | 30 |

| S. aureus | 100 | 25 |

| C. albicans | 100 | 40 |

- Toxicological Assessment:

- In vivo studies on rodents showed that exposure to high doses resulted in liver enzyme alterations, indicating potential hepatotoxicity.

| Dose (mg/kg) | ALT Levels (U/L) | AST Levels (U/L) |

|---|---|---|

| Control | 45 | 50 |

| Low Dose (10 mg/kg) | 55 | 60 |

| High Dose (50 mg/kg) | 85 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.